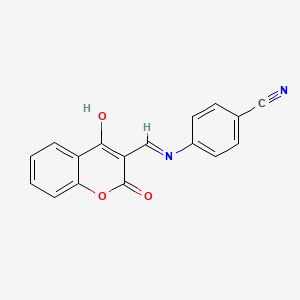![molecular formula C10H15N3O B2604707 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1602077-16-6](/img/structure/B2604707.png)
2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” is a complex organic molecule that likely contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .
Synthesis Analysis
A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of “2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol” likely involves a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .科学的研究の応用
Anti-Fibrosis Activity
The pyrimidine moiety in 2-(pyridin-2-yl)pyrimidine has been employed to design novel heterocyclic compounds with potential biological activities. Researchers synthesized a series of novel 2-(pyridin-2-yl)pyrimidine derivatives and evaluated their anti-fibrotic properties . Among these derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated excellent anti-fibrotic activities, surpassing established drugs like Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents.
Antimicrobial Properties
Pyrimidine derivatives have been investigated for their antimicrobial activity. While specific studies on 2-(pyridin-2-yl)pyrimidine are limited, its structural similarity to other pyrimidine-based antimicrobials warrants further exploration. Researchers have reported promising results for related pyrimidine compounds, making this an interesting avenue for investigation .
Antiviral Potential
Although direct evidence for antiviral activity of 2-(pyridin-2-yl)pyrimidine is scarce, pyrimidine derivatives in general exhibit antiviral properties. Researchers have explored pyrimidines as potential inhibitors of viral enzymes and replication processes . Investigating this compound’s antiviral effects could yield valuable insights.
Antitumor Applications
Pyrimidine-based compounds have demonstrated antitumor effects. While 2-(pyridin-2-yl)pyrimidine itself hasn’t been extensively studied in this context, its structural features suggest potential antitumor activity. Researchers have reported pyrimidine derivatives as inhibitors of tumor growth and metastasis . Further investigations are needed to validate its specific antitumor potential.
Collagen Prolyl 4-Hydroxylase Inhibition
Collagen prolyl 4-hydroxylases (C-P4Hs) play a crucial role in collagen biosynthesis. Inhibition of C-P4Hs can modulate collagen production and deposition. Given its anti-fibrotic effects, 2-(pyridin-2-yl)pyrimidine may act as a C-P4H inhibitor, impacting collagen homeostasis .
Drug Development
The unique structure of 2-(pyridin-2-yl)pyrimidine makes it an attractive scaffold for drug development. Researchers have synthesized various derivatives to explore their pharmacological potential . Investigating its interactions with specific targets (e.g., receptors, enzymes) could lead to the development of novel therapeutic agents.
作用機序
Target of Action
The compound 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol has been found to interact with several targets. It acts as an antagonist of the vanilloid receptor 1 . It also modulates the insulin-like growth factor 1 receptor . Additionally, it has been shown to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The interaction of 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol with its targets leads to a variety of changes. As an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . Its modulation of the insulin-like growth factor 1 receptor can influence cell growth and survival . By inhibiting various enzymes, it can affect multiple biochemical processes, including signal transduction, energy metabolism, and cell adhesion .
Biochemical Pathways
The action of 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol affects several biochemical pathways. Its antagonism of the vanilloid receptor 1 can influence pain signaling pathways . Its modulation of the insulin-like growth factor 1 receptor can affect pathways involved in cell growth and survival . Its inhibition of various enzymes can disrupt their respective pathways, leading to changes in signal transduction, energy metabolism, and cell adhesion .
Result of Action
The molecular and cellular effects of 2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol’s action are diverse, given its multiple targets. It can modulate pain perception, influence cell growth and survival, and affect various biochemical processes . It also has antioxidative and antibacterial properties, and its effects on the cell cycle have been characterized .
将来の方向性
特性
IUPAC Name |
2-(1-pyrimidin-2-ylpyrrolidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-7-3-9-2-6-13(8-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFJJXBKEXJBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CCO)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
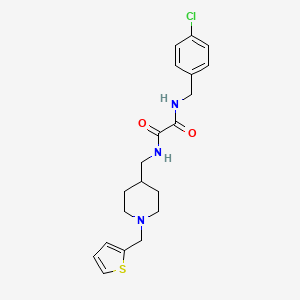
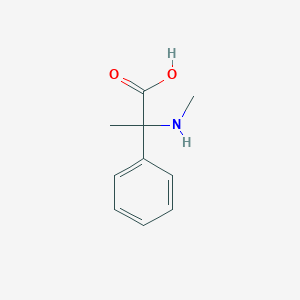
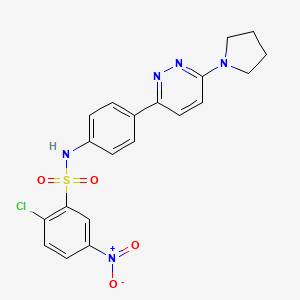
![Methyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2604632.png)
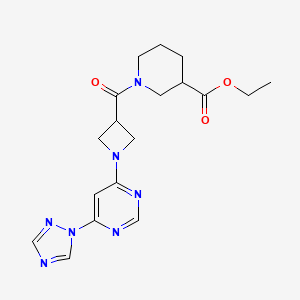

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2604638.png)
![N-(2-(diethylamino)ethyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2604639.png)
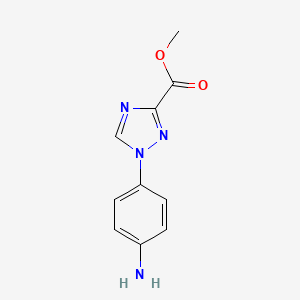
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2604644.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)
